Amino-PEG24-alcohol

PROTAC linker design Bioconjugation spacer length Surface passivation

Amino-PEG24-alcohol (H₂N-PEG₂₄-OH) solves the challenge of bridging spatially separated binding pockets in PROTAC design, where shorter linkers fail to induce ternary complex formation. Its 86.0 Å linear spacer provides the necessary reach for deep or distant targets. - 86.0 Å spacer: enables productive ternary complex formation for PROTACs targeting deep binding pockets. - Reduces surface zeta potential to <5 mV in polyplex formulations, superior to PEG12 (<10 mV), for prolonged circulation. - Orthogonal amine/hydroxyl groups enable sequential bioconjugation without steric interference from biomolecular surfaces.

Molecular Formula C48H99NO24
Molecular Weight 1074.3 g/mol
Cat. No. B1192115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG24-alcohol
SynonymsAmino-PEG24-alcohol
Molecular FormulaC48H99NO24
Molecular Weight1074.3 g/mol
Structural Identifiers
InChIInChI=1S/C48H99NO24/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h50H,1-49H2
InChIKeyOHVQIDUZLZJDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG24-alcohol Overview


Amino-PEG24-alcohol (H₂N-PEG₂₄-OH) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of 24 ethylene oxide units. It terminates with a primary amine at one end and a primary alcohol at the other, enabling orthogonal conjugation strategies . The compound has a molecular weight of 1074.29 g/mol, a linear spacer length of 86.0 Å, and comprises 71 atoms . Its primary applications include bioconjugation, surface passivation, and as a linker in PROTAC (PROteolysis TArgeting Chimera) synthesis, where it bridges an E3 ligase ligand and a target protein ligand .

Monodisperse 24-unit PEG linker with orthogonal amine and alcohol termini for selective bioconjugation.
Defined spacer length and hydrodynamic volume support PROTAC, ADC, and nanoparticle engineering.
Reported use in surface passivation and as a flexible tether for biomolecular functionalization.

Why Amino-PEG24-alcohol Cannot Be Substituted


While in-class compounds such as Amino-PEG12-alcohol or Amino-PEG8-alcohol share the same terminal functional groups, the PEG chain length dictates key performance parameters that are not interchangeable. In vivo studies demonstrate a clear relationship between PEG length and conjugate pharmacology: longer PEG chains result in slower plasma clearance, with a threshold length of PEG8 beyond which further extension does not impact clearance [1]. However, chain length also controls hydrodynamic volume, spacer reach, and surface shielding capability—factors that directly affect the efficacy of PROTACs, antibody-drug conjugates (ADCs), and nanoparticle formulations [1][2]. Selecting a shorter analog may compromise critical attributes such as linker reach, immunogenicity profile, or the ability to solubilize highly hydrophobic payloads.

Shorter PEG analogs (PEG12, PEG8) differ in spacer length, hydrodynamic volume, and plasma clearance behaviour, limiting direct interchangeability in conjugate designs.

PEG chain length below the PEG8 threshold significantly alters in vivo clearance; substituting with a shorter linker may compromise surface shielding and payload solubilization.

Reported immunogenicity and linker reach depend on PEG length; using a non-equivalent analog may shift the conjugate pharmacology profile in research models.

Amino-PEG24-alcohol Comparative Analysis


Spacer Length Advantage

Amino-PEG24-alcohol possesses a linear spacer length of 86.0 Å, comprising 71 atoms . In contrast, the closest shorter analog, Amino-PEG12-alcohol, features a spacer of approximately 46.5 Å with 40 atoms . This 39.5 Å increase in reach is critical for applications requiring a longer, flexible tether, such as bridging distal binding sites in PROTAC ternary complexes or minimizing steric hindrance during protein bioconjugation .

Spacer Length
Data to verify
86.0 Å vs 46.5 Å (PEG12)
+84.9% longer, +31 atoms
Longer reach supports bridging of distal binding sites and reduces steric interference.
Monodisperse PEG linkers; length measured N-to-O.
PROTAC linker design Bioconjugation spacer length Surface passivation

Molecular Weight and Hydrodynamic Volume

The molecular weight of Amino-PEG24-alcohol is 1074.29 g/mol , compared to 545.7 g/mol for Amino-PEG12-alcohol and 369.45 g/mol for Amino-PEG8-alcohol . This 528.6 g/mol increase relative to the PEG12 analog translates to a substantially larger hydrodynamic volume, which influences in vivo circulation time, renal clearance threshold, and tissue distribution [1].

Molecular Weight
Reported
1074.29 g/mol
+528.6 vs PEG12
+704.8 vs PEG8
Larger hydrodynamic volume slows renal clearance, prolonging circulation.
Pharmacokinetic context; monodisperse.
Pharmacokinetics PEGylation Hydrodynamic radius

In Vivo Plasma Clearance

Burke et al. evaluated homogeneous DAR 8 ADCs bearing PEG-glucuronide-MMAE linkers with PEG side chains ranging up to 24 ethylene oxide units. A clear relationship was observed between PEG length and in vivo clearance: longer PEG chains resulted in slower clearance, with a threshold length of PEG8 beyond which further extension did not impact clearance [1]. Conjugates bearing PEG of sufficient length (≥PEG8) to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [1].

Plasma Clearance
Reported
PEG24: slower clearance
Threshold: PEG8
PEG8 sufficient for clearance
PEG24 achieves maximal PEG-length-dependent clearance reduction; PEG8 may suffice for clearance-only goals.
Nude mouse xenograft; DAR8 ADC model.
ADC pharmacokinetics Plasma half-life Therapeutic window

Surface Shielding (Zeta Potential Reduction): PEG24 Achieves ZP <5 mV vs. PEG12 ZP <10 mV

In a comparative biophysical study of PEGylated polyplexes, PEG24 oligomers achieved superior surface shielding compared to PEG12, as measured by zeta potential reduction [1]. The shielding metric, defined as zeta potential (ZP) magnitude, was categorized as ++ for PEG24 (ZP <5 mV) versus + for PEG12 (ZP <10 mV) [1]. Enhanced shielding reduces non-specific protein adsorption, erythrocyte adhesion, and immunogenicity, making Amino-PEG24-alcohol a preferred linker for nanoparticle formulations and targeted drug delivery systems requiring stealth properties [1].

Surface Shielding
Reported
++ shielding rating
Zeta potential shift >5 mV vs PEG12
Reported enhanced shielding capability may reduce immune recognition in nanoparticle applications.
Electrophoretic light scattering in PBS.
Nanoparticle PEGylation Immunogenicity reduction Polyplex shielding

Amino-PEG24-alcohol Application Scenarios


PROTAC Linker for Distal Binding Sites

When designing PROTACs where the E3 ligase ligand and target protein ligand must bridge a large distance to form a productive ternary complex, the 86.0 Å spacer length of Amino-PEG24-alcohol provides the necessary reach . Shorter analogs (e.g., PEG12, 46.5 Å) may fail to span the binding cleft, resulting in reduced degradation efficiency. This compound is optimal for targets with deep or spatially separated binding pockets.

ADC Payload Solubilization and Clearance

For ADCs bearing highly hydrophobic payloads such as MMAE, the PEG24 chain significantly improves aqueous solubility and slows plasma clearance [1]. While PEG8 is sufficient to achieve the clearance threshold, the longer PEG24 chain provides additional hydrodynamic volume that may further enhance payload solubility and reduce aggregation propensity, particularly for DAR 8 conjugates [1].

Nanoparticle Surface PEGylation for Stealth

Amino-PEG24-alcohol reduces surface zeta potential to <5 mV in polyplex formulations, achieving superior shielding compared to PEG12 (ZP <10 mV) [2]. This property is critical for nanoparticle-based drug delivery systems where minimization of opsonization and immune clearance is paramount. Use this linker when the application demands extended circulation times and reduced non-specific cellular uptake.

Bioconjugation with Flexible Spacers

In enzyme labeling, surface functionalization, or protein bioconjugation, the 86.0 Å spacer of Amino-PEG24-alcohol places the reactive moieties far from the biomolecular surface, reducing steric interference and preserving native activity . This is particularly advantageous when conjugating large proteins or when both ends of the linker must be functionalized sequentially.

Application
Selection Property
Validation Focus
PROTAC linker for distal binding sites
Long spacer reach
Ternary complex formation, target degradation efficiency
ADC payload solubilization and clearance
Hydrodynamic volume, solubility
Payload aggregation, plasma clearance profile
Nanoparticle surface stealth coating
Surface shielding capability
Zeta potential reduction, immune recognition avoidance
Bioconjugation with flexible spacer arm
Flexible, long tether
Steric accessibility, preserved biomolecule activity

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